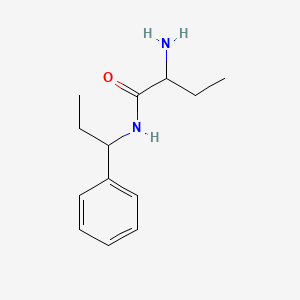

2-amino-N-(1-phenylpropyl)butanamide

Description

Classification and Structural Features within Amide and Amino Acid Derivative Chemistry

2-amino-N-(1-phenylpropyl)butanamide is classified as a secondary amide and a derivative of the amino acid 2-aminobutanoic acid. The core of its structure is the butanamide backbone, with an amino group at the alpha-carbon (C2) and a 1-phenylpropyl group attached to the amide nitrogen.

Key Structural Features:

Amide Bond: The presence of the amide functional group (-CONH-) is a defining characteristic. Amide bonds are fundamental in biochemistry, forming the peptide linkages that constitute proteins. They are generally planar and can participate in hydrogen bonding, which influences the molecule's conformation and interactions with biological targets.

Chirality: The molecule possesses at least one stereocenter at the alpha-carbon of the butanamide moiety, designated as C2. The specific stereoisomer, (2S)-2-amino-N-(1-phenylpropyl)butanamide, is noted in chemical supplier databases. The presence of another chiral center on the 1-phenylpropyl group introduces the possibility of diastereomers, each with potentially distinct biological activities.

Amino Group: The primary amino group (-NH2) at the alpha-position is a key feature of amino acids, imparting basic properties and the potential for salt formation.

Phenylpropyl Group: The N-substituted 1-phenylpropyl group is a lipophilic moiety that can influence the compound's solubility, membrane permeability, and interactions with hydrophobic pockets in enzymes or receptors.

Basic Compound Properties:

| Property | Value |

| Molecular Formula | C13H20N2O |

| Molecular Weight | 220.31 g/mol |

| CAS Number | 1372885-14-7 ((2S) isomer) |

Broader Academic and Research Context of Compounds Bearing Related Structural Motifs

While direct research on this compound is scarce, the scientific literature contains extensive research on compounds with similar structural motifs.

Amino Acid Amides: These compounds are widely studied for their potential as enzyme inhibitors, signaling molecules, and building blocks for more complex pharmaceuticals. The modification of the C-terminus of an amino acid to an amide can alter its biological activity and metabolic stability.

Phenylalkylamines: This class of compounds, which includes neurotransmitters like dopamine (B1211576) and norepinephrine, as well as various pharmaceuticals, is known to interact with a wide range of biological targets, particularly in the central nervous system. The phenylpropyl group in the target compound is a variation of this motif. For instance, research on related structures like 2-amino-1-phenyl-1-propanol has explored their potential psychoactive and antifungal properties. scilit.com

N-Acyl Amino Acids: This is a broad class of signaling lipids with diverse biological roles. nih.gov While this compound is not a typical N-acyl amino acid due to the nature of the N-substituent, the principles of how acylation of an amino acid can modulate its function are relevant.

Rationale for Advanced Research Focus on this compound

Given the absence of specific research, the rationale for a focused investigation into this compound would be speculative but can be inferred from its structural characteristics. Potential areas of interest could include:

Neurological Activity: The presence of the phenylpropylamine-like moiety suggests that the compound could be investigated for its potential to interact with neurotransmitter systems.

Enzyme Inhibition: The amino acid amide structure could serve as a template for designing inhibitors of proteases or other enzymes that recognize amino acid substrates.

Antimicrobial Properties: The combination of an amino acid and a lipophilic group is a feature found in some antimicrobial peptides and small molecules.

Overview of Current Knowledge Gaps and Future Research Directions

The primary knowledge gap concerning this compound is the near-complete lack of published data on its synthesis, characterization, and biological activity. Future research would need to address these fundamental aspects.

Potential Research Trajectories:

Synthesis and Stereochemical Analysis: Development of a stereoselective synthesis to produce the different stereoisomers of the compound would be a crucial first step. This would allow for the investigation of the structure-activity relationship with respect to stereochemistry.

In Vitro Screening: A broad-based screening of the compound against a panel of biological targets, such as enzymes and receptors, could identify potential areas of biological activity.

Computational Studies: Molecular modeling and docking studies could predict potential interactions with biological macromolecules and help to prioritize experimental investigations.

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-amino-N-(1-phenylpropyl)butanamide |

InChI |

InChI=1S/C13H20N2O/c1-3-11(14)13(16)15-12(4-2)10-8-6-5-7-9-10/h5-9,11-12H,3-4,14H2,1-2H3,(H,15,16) |

InChI Key |

CKJBSQCKHBRRHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)C(CC)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino N 1 Phenylpropyl Butanamide

Strategic Disconnections and Retrosynthetic Pathways for 2-amino-N-(1-phenylpropyl)butanamide

The primary and most logical retrosynthetic disconnection for this compound is at the amide bond (C-N bond). This disconnection simplifies the molecule into two readily available or synthetically accessible building blocks: 2-aminobutanoic acid and 1-phenylpropylamine. researchgate.net This approach is a cornerstone of peptide and amide synthesis. highfine.com

The general retrosynthetic scheme is as follows:

Disconnection: Amide C-N bond.

Synthons: An acyl cation equivalent derived from 2-aminobutanoic acid and a nucleophilic amine, 1-phenylpropylamine.

Precursors: N-protected 2-aminobutanoic acid and 1-phenylpropylamine.

Figure 1: Retrosynthetic Analysis of this compound

For a forward synthesis, the amino group of 2-aminobutanoic acid must be protected with a suitable protecting group (PG), such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to prevent self-condensation and other side reactions. The protected amino acid is then activated at its carboxyl group using a coupling reagent, followed by reaction with 1-phenylpropylamine to form the desired amide. The final step involves the removal of the protecting group to yield the target compound. The chirality of the final product depends on the stereochemistry of the starting materials.

Development of Stereoselective and Enantioselective Synthetic Routes

Given the presence of two stereocenters, achieving high diastereomeric and enantiomeric purity is the principal challenge. Several strategies can be employed to control the stereochemical outcome.

A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to direct the stereochemical course of subsequent reactions. wikipedia.org For the synthesis of this compound, a chiral auxiliary can be used to establish the stereocenter on the 2-aminobutanoic acid backbone.

One common approach involves the use of Evans auxiliaries (oxazolidinones) or pseudoephedrine amides. wikipedia.org The synthesis would proceed as follows:

Attachment: The chiral auxiliary is acylated with a butanoyl precursor.

Stereoselective Amination: The α-carbon is then subjected to an electrophilic amination reaction, where the steric bulk of the auxiliary directs the incoming amino group to a specific face of the molecule, thus setting the desired stereocenter.

Amide Coupling: The resulting N-acylated chiral auxiliary, now containing the correct stereochemistry for the amino acid portion, is coupled with 1-phenylpropylamine.

Removal: The chiral auxiliary is cleaved under mild conditions to yield the final product. wikipedia.org

This method provides excellent stereocontrol, and the auxiliary can often be recovered and reused. wikipedia.org The diastereoselectivity is enhanced by the defined conformational bias imposed by the auxiliary. rsc.org

Asymmetric catalysis offers a more atom-economical approach to establishing stereocenters. While direct catalytic asymmetric amidation of carboxylic acids is an emerging field, the primary application of this strategy would be in the synthesis of the chiral precursors. nih.govpsu.edu

Synthesis of Chiral 1-phenylpropylamine: The chiral amine can be synthesized via asymmetric reduction of a prochiral ketone (1-phenyl-1-propanone) using a chiral catalyst, such as a Noyori-type ruthenium complex for asymmetric hydrogenation or by asymmetric reductive amination.

Synthesis of Chiral 2-aminobutanoic Acid: The amino acid precursor can be prepared through methods like the asymmetric α-amination of a carboxylic acid derivative, promoted by a chiral organocatalyst. rsc.org

A hypothetical catalytic route could involve a copper hydride (CuH)-catalyzed asymmetric reductive amidation of an α,β-unsaturated carboxylic acid precursor, which can directly form β-chiral amides, although this would require a different synthetic precursor than 2-aminobutanoic acid. nih.gov

Enzymes offer unparalleled selectivity under mild reaction conditions, making them ideal for stereoselective synthesis. researchgate.net

Transaminase-Based Synthesis of Chiral Amine: A highly effective method for producing the chiral amine precursor, 1-phenylpropylamine, is through the asymmetric amination of 1-phenyl-1-propanone using an amine transaminase (ATA). ATAs are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor (like isopropylamine) to a ketone acceptor with high enantioselectivity. worktribe.comoup.comsemanticscholar.org Both (R)- and (S)-selective transaminases are available, allowing access to either enantiomer of the amine. nih.govresearchgate.net

Lipase-Catalyzed Kinetic Resolution: Another powerful biocatalytic strategy is kinetic resolution. A lipase (B570770), such as Candida antarctica lipase B (CALB), can be used to selectively catalyze the acylation of a racemic mixture. nih.govpsu.edu For example, racemic 1-phenylpropylamine could be reacted with an activated ester of N-protected 2-aminobutanoic acid in the presence of a lipase. The enzyme would selectively acylate one enantiomer of the amine, allowing the unreacted amine enantiomer and the acylated product to be separated. This method is highly effective for producing enantiopure amines and amides. nih.govmdpi.com

Table 1: Potential Biocatalytic Approaches

| Enzyme Class | Strategy | Substrate(s) | Product | Key Advantage |

| Amine Transaminase (ATA) | Asymmetric Synthesis | 1-phenyl-1-propanone, Amine Donor | Enantiopure 1-phenylpropylamine | High enantioselectivity (>99% ee), direct conversion of ketone to amine. worktribe.comnih.gov |

| Lipase (e.g., CALB) | Kinetic Resolution | Racemic 1-phenylpropylamine, Activated 2-aminobutanoic acid | Enantiopure 1-phenylpropylamine and Diastereomeric Amide | High chemoselectivity for aminolysis, mild conditions, broad substrate scope. nih.govpsu.edu |

| Adenylating Enzyme | Direct Amide Formation | L-tryptophan (model), Amine | Tryptophyl-Amide | Activates carboxylic acid via adenylation for direct coupling, avoiding chemical coupling agents. nih.gov |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful optimization of reaction parameters to ensure safety, cost-effectiveness, and high yield. acs.org The central reaction, amide bond formation, is the primary focus of this optimization. sci-hub.se

Key factors for optimization include:

Coupling Reagent: The choice of coupling reagent is critical. While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are common, they suffer from poor atom economy and can form N-acylurea byproducts. bachem.comresearchgate.net Uronium/aminium salts like HATU and HBTU are highly efficient but more expensive. For large-scale synthesis, activating agents that generate easily removable byproducts, such as those used in mixed anhydride (B1165640) methods (e.g., isobutyl chloroformate), are often preferred. sci-hub.seacs.org

Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to neutralize the acid formed during the reaction and to deprotonate the amine. The choice of base can significantly impact the extent of side reactions, particularly racemization. highfine.combachem.com

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are typically used to ensure the solubility of the reactants.

Temperature: Amide coupling reactions are often run at low temperatures (e.g., 0 °C) to minimize racemization and other side reactions before being allowed to warm to room temperature. bachem.com

Table 2: Comparison of Common Coupling Reagents for Scalable Synthesis

| Reagent Class | Example(s) | Pros | Cons |

| Carbodiimides | EDC, DCC, DIC | Readily available, cost-effective. | Low atom economy, N-acylurea byproduct formation, allergenicity (DCC). bachem.comresearchgate.net |

| Phosphonium Salts | PyBOP, BOP | High reactivity, low racemization. | Expensive, generates phosphine (B1218219) oxide byproducts. |

| Uronium/Aminium Salts | HATU, HBTU | Very fast reaction rates, high yields, suitable for difficult couplings. | High cost, potential safety hazards on scale-up. researchgate.net |

| Mixed Anhydrides | Isobutyl Chloroformate | Good for large scale, cost-effective, clean reaction. | Requires careful temperature control to avoid side reactions. sci-hub.se |

Investigation of Side Reactions and Impurity Profiles in Synthetic Procedures

The quality and purity of the final product are dictated by the control over side reactions during the synthesis. daicelpharmastandards.com Impurity profiling is essential for identifying and quantifying these byproducts. hilarispublisher.comresearchgate.net

Common Side Reactions:

Racemization: The most significant side reaction is the racemization of the α-carbon of the N-protected 2-aminobutanoic acid during the carboxyl activation step. nih.gov The activated intermediate can cyclize to form an oxazolone (B7731731) (azlactone), which has an acidic α-proton that is easily removed by the base present in the reaction mixture, leading to loss of stereochemical integrity. highfine.combibliomed.orgnih.gov The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) can suppress racemization by forming a less reactive, more stable active ester. highfine.compeptide.com

N-Acylurea Formation: When using carbodiimides, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which terminates the reaction pathway and introduces a difficult-to-remove impurity. bachem.combibliomed.org

Diketopiperazine Formation: If the synthesis involves a dipeptide stage on a solid support (not typical for this target but relevant in peptide chemistry), intramolecular cyclization can occur to form a diketopiperazine. peptide.com

Potential Impurities: The impurity profile of this compound can include:

Starting Materials: Unreacted N-protected 2-aminobutanoic acid and 1-phenylpropylamine.

Reagent-Related Impurities: Byproducts from the coupling reagent (e.g., dicyclohexylurea, N-acylurea) and residual additives. bachem.comdaicelpharmastandards.com

Process-Related Impurities: Diastereomers of the final product resulting from racemization, and products from side reactions of the amino acid side chain. researchgate.net

Table 3: Potential Impurities and Their Sources

| Impurity | Potential Source | Mitigation Strategy |

| Diastereomer of Product | Racemization of the activated 2-aminobutanoic acid precursor. nih.gov | Use of racemization-suppressing additives (HOBt, HOAt, Oxyma); low reaction temperature; use of weaker bases. highfine.compeptide.com |

| N-Acylurea | Rearrangement of O-acylisourea intermediate when using carbodiimides. bibliomed.org | Addition of HOBt or HOAt to trap the intermediate as an active ester. |

| Unreacted Starting Materials | Incomplete reaction. | Optimization of reaction time, temperature, and stoichiometry. |

| Dicyclohexylurea (DCU) | Byproduct of DCC coupling agent. | Use of water-soluble carbodiimides like EDC or filtration for removal. |

| Trifluoroacetic Acid (TFA) Adducts | Residual acid from the deprotection step (if Boc protection is used). | Proper workup including neutralization and purification. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical aspect of modern pharmaceutical and chemical manufacturing, aiming to reduce the environmental impact of chemical processes. Traditional amide bond formation methods often rely on stoichiometric coupling reagents, leading to significant waste generation. sigmaaldrich.comucl.ac.uk In contrast, greener approaches focus on catalytic methods, the use of benign solvents, and maximizing atom economy.

One of the most promising green strategies for the synthesis of this compound involves the use of biocatalysts. rsc.org Enzymes, particularly lipases, have demonstrated high efficiency in catalyzing amidation reactions under mild conditions. nih.gov For instance, Candida antarctica lipase B (CALB) is a robust biocatalyst that can facilitate the direct amidation of a carboxylic acid and an amine. nih.gov In a hypothetical green synthesis of this compound, a protected 2-aminobutanoic acid derivative could be reacted with 1-phenylpropan-1-amine (B1219004) in the presence of CALB. This enzymatic approach often proceeds in environmentally friendly solvents, such as cyclopentyl methyl ether (CPME), which is considered a greener alternative to conventional organic solvents. nih.gov The use of enzymatic catalysts can lead to high selectivity and yield, while minimizing the formation of byproducts. nih.gov

Another avenue for the green synthesis of this compound is the application of catalytic amidation reactions that avoid the use of stoichiometric activating agents. sigmaaldrich.com Boronic acid catalysts have emerged as effective promoters for the direct condensation of carboxylic acids and amines. This method is appealing due to the low toxicity and cost of the catalyst. The reaction typically involves heating the carboxylic acid (a protected 2-aminobutanoic acid) and the amine (1-phenylpropan-1-amine) with a catalytic amount of an arylboronic acid in a high-boiling solvent, with the removal of water to drive the reaction to completion. This approach significantly improves the atom economy of the synthesis by producing water as the only byproduct. catalyticamidation.info

Furthermore, ruthenium-catalyzed dehydrogenative coupling of alcohols and amines presents another innovative and green route. sigmaaldrich.com While not a direct amidation of a carboxylic acid, this "borrowing hydrogen" strategy could be adapted for the synthesis of precursors to this compound. researchgate.net This methodology is characterized by its high atom economy, generating only water and hydrogen gas as byproducts. researchgate.net

The selection of solvents is a cornerstone of green chemistry. The replacement of hazardous solvents like dichloromethane (B109758) and dimethylformamide (DMF), which are commonly used in peptide and amide synthesis, is a key objective. ucl.ac.uk Greener alternatives include bio-derived solvents or the use of aqueous micellar media, which can reduce the environmental footprint of the synthesis. whiterose.ac.uk

To illustrate the potential benefits of these green approaches, the following interactive data table compares a conventional synthesis route with proposed greener alternatives for the synthesis of this compound.

| Synthetic Approach | Key Reagents/Catalysts | Solvent | Byproducts | Key Green Chemistry Principles Addressed |

|---|---|---|---|---|

| Conventional Amidation | Protected 2-aminobutanoic acid, 1-phenylpropan-1-amine, Stoichiometric coupling agent (e.g., EDC, HATU) | Dichloromethane (DCM), Dimethylformamide (DMF) | Urea or other coupling agent-derived waste | - |

| Enzymatic Synthesis | Protected 2-aminobutanoic acid, 1-phenylpropan-1-amine, Candida antarctica lipase B (CALB) | Cyclopentyl methyl ether (CPME) | Water | Use of Renewable Feedstocks (Enzyme), Safer Solvents & Auxiliaries, Catalysis |

| Boronic Acid Catalysis | Protected 2-aminobutanoic acid, 1-phenylpropan-1-amine, Arylboronic acid (catalytic) | Toluene (with azeotropic removal of water) | Water | Atom Economy, Catalysis, Prevention of Waste |

| Ruthenium-Catalyzed Dehydrogenative Coupling (for precursor synthesis) | A suitable alcohol and amine precursor, Ruthenium catalyst | - | Water, Hydrogen gas | Atom Economy, Catalysis, Prevention of Waste |

Advanced Structural Characterization and Stereochemical Analysis of 2 Amino N 1 Phenylpropyl Butanamide

Comprehensive Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-amino-N-(1-phenylpropyl)butanamide in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus, while multi-dimensional (2D) techniques are crucial for assembling the complete molecular framework.

¹H and ¹³C NMR Analysis: The ¹H NMR spectrum would reveal distinct signals for each proton in the molecule. The aromatic protons of the phenyl group would typically appear in the downfield region (δ 7.2-7.5 ppm). The methine proton (CH) adjacent to the phenyl group and the methine proton at the C2 position of the butanamide moiety would likely resonate in the δ 4.0-5.0 ppm range. The aliphatic protons of the two ethyl groups would be observed in the upfield region (δ 0.8-2.0 ppm), exhibiting characteristic splitting patterns. The amide (NH) and amine (NH₂) protons would appear as broad signals whose chemical shifts are sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the amide group resonating significantly downfield (δ ~170-175 ppm). The carbons of the phenyl ring would appear in the δ 125-140 ppm range, while the aliphatic carbons would be found at higher field strengths.

2D NMR Techniques for Structural Confirmation: To definitively assign these signals and confirm the molecule's connectivity, a series of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would establish the connectivity within the butanamide and phenylpropyl fragments, for instance, by showing correlations between the CH and CH₂ protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. A key HMBC correlation would be observed between the amide proton and the carbonyl carbon, as well as between the methine proton of the phenylpropyl group and the carbonyl carbon, confirming the amide linkage.

The following table presents hypothetical ¹H and ¹³C NMR chemical shift data for this compound, based on typical values for similar structural motifs.

Table 1: Predicted NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| Amide NH | ~8.0 (broad) | Carbonyl (C=O) | ~174.0 |

| Phenyl CH (ortho, meta, para) | 7.20 - 7.40 | Phenyl C (quaternary) | ~140.0 |

| N-CH(Ph) | ~4.80 | Phenyl CH | 127.0 - 129.0 |

| NH₂-CH | ~3.50 | N-CH(Ph) | ~58.0 |

| Amine NH₂ | ~2.5 (broad) | NH₂-CH | ~55.0 |

| CH₂ (butanamide) | ~1.70 | CH₂ (butanamide) | ~26.0 |

| CH₂ (phenylpropyl) | ~1.80 | CH₂ (phenylpropyl) | ~28.0 |

| CH₃ (butanamide) | ~0.95 | CH₃ (butanamide) | ~11.0 |

| CH₃ (phenylpropyl) | ~0.90 | CH₃ (phenylpropyl) | ~10.0 |

Note: Predicted values are for illustrative purposes and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is essential for confirming the molecular formula of this compound and for studying its fragmentation pathways.

Molecular Formula Confirmation: HRMS provides a highly accurate mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. For C₁₃H₂₀N₂O, the expected exact mass is 220.1576. An HRMS measurement yielding a value extremely close to this, within a few parts per million (ppm), would unequivocally confirm the elemental composition.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the protonated parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable structural information. For amides, a common and characteristic fragmentation is the cleavage of the amide C-N bond. unl.ptnih.govrsc.org

A plausible fragmentation pathway for this compound would likely involve:

Alpha-cleavage at the amide bond: This is often the most significant fragmentation, leading to the formation of two primary fragment ions. nih.gov

Cleavage can result in a butanoyl-related cation (m/z ~72) from the loss of the neutral 1-phenylpropylamine.

Alternatively, and often favorably, cleavage can lead to a stable acylium ion by loss of the amine portion, or a resonance-stabilized cation derived from the N-phenylpropyl group (m/z ~149). unl.ptjove.com

Loss of Ammonia (B1221849) (NH₃): The primary amine group can be lost as a neutral ammonia molecule from the parent ion or subsequent fragments.

Cleavage within the side chains: Fragmentation of the ethyl groups can also occur.

Table 2: Predicted HRMS Fragments for [C₁₃H₂₀N₂O + H]⁺

| Predicted m/z | Possible Fragment Ion Formula | Description of Neutral Loss/Fragment |

|---|---|---|

| 221.1654 | [C₁₃H₂₁N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 149.1177 | [C₁₀H₁₅N]⁺ | Fragment from cleavage of amide C-N bond (1-phenylpropylamine moiety) |

| 120.0810 | [C₉H₁₀]⁺ | Loss of ethylamine (B1201723) from the phenylpropyl fragment |

| 102.0919 | [C₅H₁₂NO]⁺ | 2-aminobutanamide (B112745) fragment |

| 72.0446 | [C₄H₆O]⁺ | Acylium ion from cleavage of the butanamide C-C bond adjacent to the amine |

Note: The fragmentation pattern is predictive and based on common amide cleavage rules.

X-ray Crystallographic Analysis for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netspringernature.com If a suitable single crystal of an enantiomerically pure sample of this compound can be grown, this technique can provide an unambiguous assignment of the R/S configuration at both chiral centers. purechemistry.orgresearchgate.net

The analysis works by diffracting X-rays off the electron clouds of the atoms arranged in a regular crystal lattice. The resulting diffraction pattern is used to generate a 3D electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. This reveals:

Connectivity: Confirms the bonding arrangement of all atoms.

Relative Configuration: Establishes the spatial relationship between the two stereocenters (i.e., whether they are RR/SS or RS/SR).

Absolute Configuration: Through the anomalous dispersion effect, particularly if using copper radiation, the true handedness of the molecule in the crystal can be determined, allowing for the assignment of the absolute (R) or (S) configuration to each stereocenter. researchgate.netresearchgate.net

Solid-State Conformation: Provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the crystalline state. This includes the orientation of the phenyl ring relative to the rest of the molecule and the planarity of the amide bond.

Intermolecular Interactions: Identifies non-covalent interactions like hydrogen bonds (e.g., involving the amide NH, carbonyl oxygen, and amine NH₂) and van der Waals forces that dictate how the molecules pack together in the crystal lattice. researchgate.net

Chiroptical Spectroscopy (CD, ORD, VCD) for Stereochemical Assignment and Conformational Insights

Chiroptical techniques measure the differential interaction of a chiral molecule with polarized light and are powerful non-destructive methods for assigning absolute configuration and studying solution-state conformation. libretexts.org

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): ECD measures the differential absorption of left- and right-circularly polarized light, typically in the UV region. The aromatic chromophore (phenyl group) and the amide chromophore in this compound would give rise to characteristic CD signals, known as Cotton effects. The sign and intensity of these effects are highly sensitive to the spatial arrangement of atoms around the chromophores. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum mechanical calculations (e.g., time-dependent density functional theory, TD-DFT) for the different possible stereoisomers, the absolute configuration can be confidently assigned. acs.orgresearchgate.net

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. VCD is particularly sensitive to the stereochemistry of the entire molecule, not just the environment around a chromophore. The complex VCD spectrum, with multiple positive and negative bands corresponding to various stretching and bending modes (e.g., C=O stretch, N-H bend, C-H stretches), serves as a unique fingerprint for each stereoisomer. As with ECD, comparing the experimental VCD spectrum to the computationally predicted spectrum for a known configuration allows for unambiguous stereochemical assignment, even for molecules with multiple chiral centers. vu.nlresearchgate.net

Determination of Enantiomeric and Diastereomeric Purity using Chromatographic and Spectroscopic Methods

Since this compound has two chiral centers, it can exist as four possible stereoisomers: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R). The first two are a pair of enantiomers, as are the last two. The relationship between a member of the first pair and a member of the second pair is diastereomeric. pressbooks.pub Determining the purity of a sample requires methods capable of separating these stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and reliable method for separating and quantifying all four stereoisomers. nih.gov This is typically achieved using a chiral stationary phase (CSP).

Methodology: A solution of the compound is passed through a column packed with a CSP. The different stereoisomers interact with the chiral environment of the CSP to varying degrees, leading to different retention times.

Column Types: Polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) are often effective for separating a wide range of chiral compounds. For primary amines, crown ether-based CSPs can also be highly effective. asianpubs.orgresearchgate.netresearchgate.net

Detection: A UV detector is typically used, monitoring the absorbance of the phenyl group. The area under each peak in the chromatogram is proportional to the concentration of that stereoisomer, allowing for the calculation of enantiomeric excess (ee) and diastereomeric ratio (dr).

Table 3: Illustrative Chiral HPLC Separation Data

| Stereoisomer (Hypothetical) | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (2R, 1'S) | 8.5 | 1.5 |

| (2S, 1'R) | 9.8 | 1.5 |

| (2R, 1'R) | 11.2 | 2.0 |

| (2S, 1'S) | 12.5 | 95.0 |

Note: Retention times and peak areas are for a hypothetical sample and separation method.

Other methods, such as chiral gas chromatography (after suitable derivatization) or NMR spectroscopy using chiral shift reagents or chiral solvating agents, can also be employed to assess stereochemical purity.

Conformational Dynamics and Rotational Isomerism Studies

The structure of this compound is not static; it is a flexible molecule that can adopt various conformations in solution due to rotation around its single bonds. nih.gov A particularly important dynamic process in this molecule is the restricted rotation around the amide C-N bond.

Amide Bond Rotational Isomerism: The amide bond has significant partial double-bond character, which creates a substantial energy barrier to rotation. This can lead to the existence of two distinct planar conformations, the trans and cis rotamers (or rotational isomers). astr.roresearchgate.net For secondary amides, the trans isomer is generally much more stable due to reduced steric hindrance. nih.gov

Dynamic NMR (DNMR) Spectroscopy: This phenomenon can be studied using variable-temperature NMR spectroscopy. acs.orgnih.gov

At room temperature, if the rotation is fast on the NMR timescale, an average spectrum is observed.

As the temperature is lowered, the rate of rotation slows down. If the energy barrier is high enough, the exchange rate can become slow enough that separate NMR signals for the cis and trans rotamers are observed. Protons near the amide bond are most affected and will show two distinct sets of signals, with the major set corresponding to the more stable trans isomer.

By analyzing the NMR spectra at different temperatures, specifically the temperature at which the separate signals coalesce into a single broad peak, the activation energy (ΔG‡) for the rotational barrier can be calculated. This provides quantitative insight into the rigidity of the amide bond within the molecule's specific chemical environment. nd.edu

Computational and Theoretical Chemistry Studies of 2 Amino N 1 Phenylpropyl Butanamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and energetics of 2-amino-N-(1-phenylpropyl)butanamide. These calculations provide a detailed understanding of the molecule's geometry, stability, and reactivity.

DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to optimize the molecular geometry, determining the most stable arrangement of atoms. nih.gov These calculations yield crucial parameters like bond lengths, bond angles, and dihedral angles. For instance, the bond lengths within the phenyl ring and the amide group can be precisely calculated and compared with experimental data for validation.

Furthermore, quantum chemical calculations can determine key energetic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Other electronic properties that can be calculated include the dipole moment, ionization potential, and electron affinity, which help to characterize the molecule's polarity and its ability to accept or donate electrons. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand intramolecular charge transfer and delocalization of electrons within the molecule.

Table 1: Example Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| Total Energy (Hartree) | -850.123456 |

| HOMO Energy (eV) | -6.234 |

| LUMO Energy (eV) | -0.156 |

| HOMO-LUMO Gap (eV) | 6.078 |

| Dipole Moment (Debye) | 3.45 |

| Ionization Potential (eV) | 6.234 |

| Electron Affinity (eV) | 0.156 |

Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations provide information on the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations are used to explore the conformational space of this compound and to understand the influence of its environment, such as the presence of a solvent.

By simulating the motion of the molecule over time, MD can reveal the different conformations that this compound can adopt and the energetic barriers between them. This is particularly important for a flexible molecule with several rotatable bonds. The simulations can identify the most populated conformational states and their relative stabilities. uni-halle.de

MD simulations also provide a means to study the effect of solvents on the molecule's structure and dynamics. By explicitly including solvent molecules (e.g., water) in the simulation box, it is possible to observe how the solvent interacts with the solute and influences its conformation. These simulations can reveal the formation of hydrogen bonds between the amino and amide groups of this compound and water molecules, which can significantly impact its behavior in aqueous environments.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, this includes the prediction of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Theoretical vibrational frequencies can be calculated using DFT, and the resulting IR and Raman spectra can be simulated. researchgate.net These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching of C=O, N-H, and C-H bonds, as well as bending and torsional modes.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated chemical shifts can be correlated with experimental data to confirm the molecular structure and to understand the electronic environment of the different nuclei in the molecule.

Table 2: Example Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental (ppm) | Calculated (ppm) |

| C=O (amide) | 175.2 | 174.8 |

| C (phenyl, ipso) | 138.5 | 138.1 |

| C (phenyl, ortho) | 128.9 | 128.5 |

| C (phenyl, meta) | 127.8 | 127.4 |

| C (phenyl, para) | 126.5 | 126.1 |

| CH (phenylpropyl) | 58.3 | 57.9 |

| CH (butanamide) | 55.1 | 54.7 |

Note: The data in this table is illustrative and represents the type of comparison that would be made between experimental and calculated spectroscopic data.

Computational Analysis of Stereoselectivity in Synthetic Reactions

The synthesis of this compound can result in different stereoisomers due to the presence of chiral centers. Computational chemistry can be employed to understand and predict the stereoselectivity of the synthetic reactions involved.

By calculating the energies of the transition states for the formation of different stereoisomers, it is possible to predict which isomer will be preferentially formed. nih.govbeilstein-journals.org These calculations can provide insights into the reaction mechanism and the factors that control the stereochemical outcome. For example, the steric and electronic effects of different substituents on the transition state energies can be evaluated to rationalize the observed stereoselectivity.

Ligand-Macromolecule Docking and Interaction Modeling (non-therapeutic, mechanistic focus)

To understand the potential interactions of this compound with macromolecules from a mechanistic, non-therapeutic perspective, molecular docking simulations can be performed. These simulations predict the preferred binding orientation of the molecule to a target macromolecule, such as an enzyme or a receptor.

Molecular docking can identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-macromolecule complex. nih.gov This information is valuable for understanding the structural basis of molecular recognition and can provide insights into the molecule's potential role in various chemical and biological processes, independent of any therapeutic application.

Mechanistic Investigations of Molecular Interactions Involving 2 Amino N 1 Phenylpropyl Butanamide

In Vitro Studies of Binding and Recognition with Model Biological Targets (e.g., enzymes, receptors, transporters in isolated systems)

The initial step in characterizing a compound's mechanism of action is to study its direct interaction with isolated biological targets.

Kinetic and Mechanistic Characterization of Enzyme Inhibition/Activation

To determine if 2-amino-N-(1-phenylpropyl)butanamide affects enzymatic activity, researchers would perform kinetic assays. wikipedia.org An enzyme inhibitor is a molecule that binds to an enzyme and impedes its activity. wikipedia.org These studies involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound. By analyzing the data, for instance with a Michaelis-Menten plot, the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined. youtube.com This provides insights into whether the compound binds to the enzyme's active site or an allosteric site. youtube.com

A hypothetical study could assess the compound against a panel of enzymes, such as monoamine oxidases or cholinesterases, which are common targets for neuroactive compounds. nih.gov Results would typically be presented as an IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Hypothetical Enzyme Inhibition Data

| Target Enzyme | Type of Inhibition | IC50 (µM) |

|---|---|---|

| MAO-A | Competitive | 15.2 |

| MAO-B | Competitive | 8.7 |

| AChE | Non-competitive | > 100 |

Equilibrium Binding and Allosteric Modulation in Reconstituted Systems

For non-enzymatic targets like receptors and transporters, equilibrium binding assays are crucial. These experiments, often using a radiolabeled version of the compound or a known ligand, quantify the binding affinity (expressed as Kd, the dissociation constant) and the density of binding sites (Bmax). Such studies would reveal which receptors the compound interacts with and how strongly it binds. For example, the interaction of the IL-7 cytokine with its receptor, IL-7Rα, is a well-characterized interaction that can be studied using these methods. nih.govnih.gov

Cellular Uptake and Intracellular Distribution Mechanisms in Model Cell Lines (non-human)

Understanding if and how this compound enters cells is fundamental to understanding its biological effects. Studies in non-human model cell lines (e.g., murine neuronal cells or CHO cells) would be conducted. nih.govnih.gov The process of cellular uptake can be energy-dependent, involving mechanisms like endocytosis, or it can occur via passive diffusion across the cell membrane. nih.gov

To elucidate the specific pathway, researchers use fluorescently labeled versions of the compound and microscopy to visualize its entry and localization. nih.gov Additionally, experiments are often performed at low temperatures or with metabolic inhibitors to determine if the uptake is an active, energy-requiring process. nih.gov The use of specific inhibitors for different endocytosis pathways (e.g., clathrin-mediated, caveolae-mediated) can pinpoint the exact mechanism of entry. nih.gov

Metabolomic Profiling and Metabolic Pathway Elucidation in Isolated Biological Systems (e.g., microsomes, hepatocyte cultures – non-human)

The metabolic fate of a compound determines its duration of action and the formation of potentially active or inactive byproducts. In vitro metabolism studies are typically performed using liver microsomes or cultured hepatocytes from preclinical species (e.g., rat, mouse). nih.gov These systems contain the primary drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family.

In these experiments, the parent compound is incubated with the microsomes or cells, and samples are analyzed over time using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov This allows for the identification of metabolites. For structurally related phenethylamine (B48288) derivatives, common metabolic pathways include N-dealkylation and hydroxylation of the aromatic ring. nih.gov

Hypothetical Metabolic Profile

| Metabolite ID | Proposed Transformation | Relative Abundance (%) |

|---|---|---|

| M1 | N-dealkylation | 15 |

| M2 | Phenyl ring hydroxylation | 45 |

| M3 | Butyl chain hydroxylation | 30 |

Exploration of Structure-Activity Relationships for Molecular Recognition (without therapeutic implications)

Structure-activity relationship (SAR) studies are essential for understanding which parts of a molecule are critical for its interaction with a biological target. gardp.org This is achieved by synthesizing and testing a series of chemical analogs of the parent compound. rsc.orgmdpi.com For this compound, analogs could be created by modifying the phenyl ring (e.g., adding substituents), altering the length of the butyl chain, or changing the stereochemistry. nih.gov

By comparing the binding affinity or inhibitory activity of these analogs, a model can be built that describes the key structural features required for molecular recognition. nih.gov For instance, SAR studies might reveal that a hydroxyl group at a specific position on the phenyl ring enhances binding affinity, while extending the butyl chain diminishes it.

Biophysical Characterization of Ligand-Target Interactions (e.g., ITC, SPR)

To gain a deeper, quantitative understanding of the binding event between the compound and its target, biophysical techniques are employed. nih.govmdpi.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding in real-time. bioanalysis-zone.com In an SPR experiment, the target protein is immobilized on a sensor chip, and the compound is flowed over the surface. This technique provides kinetic data, including the association rate (ka) and dissociation rate (kd), in addition to the binding affinity (Kd).

These methods provide precise, quantitative data that complement the findings from biochemical and cellular assays, offering a complete picture of the molecular interaction. bioanalysis-zone.com

Advanced Analytical Methodologies for 2 Amino N 1 Phenylpropyl Butanamide

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 2-amino-N-(1-phenylpropyl)butanamide. yakhak.org Method development is focused on achieving high resolution, sensitivity, and accuracy for both purity assessment and the critical determination of enantiomeric excess.

For purity analysis, reversed-phase HPLC (RP-HPLC) is commonly employed. A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often preferred to resolve impurities with a wide range of polarities. Detection is usually performed using an ultraviolet (UV) detector, monitoring at a wavelength where the phenyl group of the molecule exhibits strong absorbance (around 210-260 nm).

The determination of enantiomeric excess is more challenging and requires a chiral environment. This is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for separating the enantiomers of a wide range of chiral compounds, including amino acid derivatives. yakhak.orgresearchgate.net The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation. researchgate.net The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers. chromatographytoday.com

A typical chiral HPLC method for this compound would be validated according to established guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). asianpubs.org

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Excess of this compound

| Parameter | Condition |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the two enantiomers |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility and polar nature of this compound, direct analysis by GC is not feasible. sigmaaldrich.com Therefore, a crucial step of derivatization is required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.compsu.edu

Common derivatization strategies for compounds containing amine and amide functional groups include silylation and acylation.

Silylation: This involves reacting the active hydrogens in the molecule with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.commdpi.com MTBSTFA is often preferred as it forms more stable derivatives. mdpi.com

Acylation: This can be achieved using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) in the presence of a suitable solvent. nih.gov

Once derivatized, the sample is injected into the GC system, where the derivatives are separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase). The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules (typically by electron impact ionization) and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum serves as a "fingerprint" for identification and can be compared against spectral libraries. GC-MS is particularly valuable for trace analysis due to its high sensitivity and selectivity. nih.gov

Table 2: GC-MS Derivatization and Analysis Workflow

| Step | Description | Reagents/Conditions |

| 1. Derivatization | Conversion of the analyte to a volatile form. | MTBSTFA in acetonitrile, heated at 100 °C for 4 hours. sigmaaldrich.com |

| 2. GC Separation | Separation of derivatives on a capillary column. | Column: SLB™-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness). Temperature program: Initial 100 °C, ramp to 280 °C. |

| 3. MS Detection | Ionization, fragmentation, and detection of derivatives. | Electron Ionization (EI) at 70 eV. Mass range: m/z 50-550. |

Capillary Electrophoresis (CE) for Chiral Separations and Micro-Scale Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample volume, making it ideal for micro-scale analysis. chromatographyonline.com For chiral separations, a mode known as electrokinetic chromatography (EKC) is employed, where a chiral selector is added to the background electrolyte (BGE). nih.gov The enantiomers of this compound can be separated based on their differential interactions with the chiral selector, leading to different migration times. nih.govbio-rad.com

A variety of chiral selectors can be used in CE, including:

Cyclodextrins: Native and derivatized cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) are the most common chiral selectors. nih.govnih.gov They form transient inclusion complexes with the enantiomers, and the stability of these complexes differs between the two enantiomers, enabling their separation. nih.gov

Macrocyclic Antibiotics: Antibiotics like vancomycin (B549263) have multiple chiral centers and functional groups that can interact with enantiomers, providing another mechanism for chiral recognition. mdpi.com

Chiral Micelles: Surfactants like bile salts can form chiral micelles that act as a pseudo-stationary phase for separation. bio-rad.com

The development of a CE method involves optimizing parameters such as the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature to achieve the best resolution. nih.gov CE offers advantages of high separation efficiency, low consumption of reagents and samples, and rapid analysis times. chromatographyonline.com

Hyphenated Techniques (e.g., LC-MS/MS, GCxGC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique, are indispensable for analyzing target compounds in complex matrices like biological fluids or reaction mixtures. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is one of the most powerful and widely used hyphenated techniques. An HPLC system separates the components of a mixture, which are then introduced into a tandem mass spectrometer. In the mass spectrometer, a specific ion (the precursor ion) corresponding to the mass of this compound is selected. This precursor ion is then fragmented by collision-induced dissociation, generating a series of product ions. This transition from a specific precursor ion to specific product ions is highly selective and allows for the quantification of the analyte even in the presence of co-eluting interferences. This technique, known as selected reaction monitoring (SRM), provides exceptional sensitivity and specificity. nih.gov Derivatization can sometimes be used to improve ionization efficiency and sensitivity in LC-MS. scispace.comchemrxiv.org

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS): For highly complex volatile samples, GCxGC-MS offers a significant increase in separation power compared to conventional GC-MS. It uses two different capillary columns in series with a modulator in between. The separation from the first column is subjected to a second, very fast separation on the second column. This results in a two-dimensional chromatogram with greatly enhanced peak capacity and resolution, allowing for the separation of hundreds or even thousands of compounds in a single run. This would be particularly useful for identifying trace impurities or related substances in a sample of this compound.

Nuclear Magnetic Resonance (NMR) based Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for structural elucidation and can also be used as a powerful quantitative technique, known as quantitative NMR (qNMR). frontiersin.orgresearchgate.net qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for identical calibration standards. nih.gov

For the quantitative analysis of this compound, a high-resolution ¹H NMR spectrum is typically used. The methodology involves:

Precisely weighing the sample and a certified internal standard into an NMR tube.

Dissolving the mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Acquiring the ¹H NMR spectrum under conditions that ensure accurate integration, which includes a sufficiently long relaxation delay.

The concentration of the analyte is determined by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known signal from the internal standard. core.ac.uk For this compound, signals from the aromatic protons or the unique protons on the propyl or butyl chains could be used for quantification.

¹³C NMR can also be used for characterization, with the carbonyl carbon signal being particularly informative. mdpi.comspectralservice.de While ¹³C qNMR is less common due to lower sensitivity and longer acquisition times, it can be valuable in certain cases. nih.gov

Table 3: Potential ¹H NMR Signals for Quantification of this compound

| Protons | Approximate Chemical Shift (ppm) | Multiplicity | Integral Value |

| Phenyl group | 7.2 - 7.4 | Multiplet | 5H |

| CH-N (propyl) | ~4.5 | Multiplet | 1H |

| CH-N (butyl) | ~3.5 | Multiplet | 1H |

| CH₃ (butyl) | ~0.9 | Triplet | 3H |

Note: Chemical shifts are estimations and can vary based on solvent and other experimental conditions.

Design, Synthesis, and Characterization of Analogues and Derivatives of 2 Amino N 1 Phenylpropyl Butanamide

Systematic Modification of the Butanamide Backbone and N-Substituent

Systematic modifications of the butanamide backbone and the N-substituent of 2-amino-N-(1-phenylpropyl)butanamide analogues have been crucial in optimizing their biological activity. Research in this area has led to the development of compounds with significantly enhanced affinity for their molecular targets.

Butanamide Backbone Modifications:

The butanamide backbone, specifically the pyrrolidone ring in related analogues like levetiracetam (B1674943) and brivaracetam (B1667798), is a key structural feature. Modifications at the C4 position of this ring have been particularly fruitful. For instance, the introduction of an n-propyl group at this position led to the development of brivaracetam, which exhibits a 15- to 30-fold higher affinity for the synaptic vesicle protein 2A (SV2A) compared to levetiracetam. researchgate.netnih.gov This highlights the sensitivity of molecular recognition to subtle structural changes on the backbone.

Various synthetic strategies have been employed to create these modified backbones. One approach involves the 1,4-Grignard addition on furan-2(5H)-one to introduce substituents at the 4-position of the resulting dihydrofuran-2(3H)-one, a precursor to the pyrrolidone ring. acs.org Other methods include palladium-catalyzed oxidative cyclization and ring-closing metathesis reactions to construct the core heterocyclic structure with desired substitutions. acs.org

N-Substituent Modifications:

The N-substituent of the butanamide, which corresponds to the (1-phenylpropyl) group in the titular compound, also plays a critical role in molecular interactions. While much of the focus has been on the pyrrolidone ring of related compounds, the principles of modifying N-alkyl and N-aryl substituents are well-established in medicinal chemistry to explore the binding pocket and improve pharmacokinetic properties.

The synthesis of various N-substituted analogues typically involves the coupling of a chiral amine with a suitable carboxylic acid or its activated derivative. For example, reductive amination of a keto-acid or an aldehyde with a chiral amine like (S)-2-aminobutanamide is a common method. nih.govacs.org This allows for the introduction of a wide variety of substituents to probe the structural requirements of the binding site.

The following table summarizes key modifications and their reported impact, drawing parallels from closely related analogues:

| Interactive Data Table: Modifications of the 2-aminobutanamide (B112745) Scaffold | | :--- | :--- | :--- | | Modification Site | Specific Modification | Observed Impact (on related analogues) | | Butanamide Backbone (C4 of pyrrolidone) | Introduction of n-propyl group | Increased binding affinity for SV2A by 15-30 fold (Brivaracetam vs. Levetiracetam). researchgate.netnih.gov | | Butanamide Backbone (C4 of pyrrolidone) | Introduction of various alkyl groups | Modulation of anticonvulsant potency, demonstrating a clear SAR. nih.gov | | N-Substituent | Variation of the alkyl chain length | Influences pharmacokinetic properties and binding affinity. | | N-Substituent | Introduction of aromatic rings | Can enhance binding through additional pi-stacking or hydrophobic interactions. |

These systematic modifications are essential for building a comprehensive understanding of the SAR for this class of compounds, guiding the design of future analogues with superior therapeutic potential.

Stereochemical Diversification and Diastereomer/Enantiomer Synthesis

The stereochemistry of this compound and its analogues is a critical determinant of their biological activity. The presence of multiple chiral centers necessitates precise control over the stereochemical outcome of synthetic routes to isolate and evaluate individual stereoisomers.

For related compounds like levetiracetam, it is the (S)-enantiomer that possesses the desired pharmacological activity. nih.gov Similarly, for brivaracetam, the (2S, 4R) stereoisomer is the one that shows significantly higher affinity for the SV2A protein. nih.gov This underscores the importance of stereoselective synthesis in this class of compounds.

Several strategies have been developed for the synthesis of specific enantiomers and diastereomers:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, (S)-2-aminobutanamide is a key chiral building block for the synthesis of levetiracetam and its analogues. researchgate.netresearchgate.net Similarly, (R)-epichlorohydrin has been used as a chiral scaffold to construct the pyrrolidone ring of brivaracetam. nih.govacs.org

Asymmetric Synthesis: Methods that create chiral centers with a high degree of stereocontrol are also employed. This includes palladium-catalyzed asymmetric synthesis and the use of chiral auxiliaries or catalysts. nih.govelsevierpure.com For example, an enantioselective photochemical Giese addition has been reported as a key step in a total synthesis of brivaracetam. nih.gov

Chiral Resolution: In cases where a mixture of stereoisomers is produced, chiral resolution techniques are used for their separation. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as L-tartaric acid, followed by fractional crystallization. Another common method is chiral high-performance liquid chromatography (HPLC), which is often used for both analytical and preparative-scale separations of enantiomers and diastereomers. nih.govacs.orgresearchgate.net

The following table provides examples of synthetic approaches to control stereochemistry:

| Interactive Data Table: Stereoselective Synthetic Approaches | | :--- | :--- | :--- | | Strategy | Example Application | Key Features | | Chiral Pool Synthesis | Use of (S)-2-aminobutanamide for levetiracetam synthesis. researchgate.netresearchgate.net | Utilizes a naturally occurring chiral molecule as a starting material to define the stereochemistry of the final product. | | Asymmetric Catalysis | Enantioselective photochemical Giese addition for brivaracetam synthesis. nih.gov | A chiral catalyst directs the formation of one enantiomer over the other in a key bond-forming step. | | Diastereomeric Salt Resolution | Separation of racemic DL-2-aminobutanamide using L-(+)-tartaric acid. | Forms diastereomeric salts with different solubilities, allowing for separation by crystallization. | | Chiral HPLC | Separation of brivaracetam diastereomers. nih.govacs.org | Chromatographic separation based on differential interaction with a chiral stationary phase. |

The ability to synthesize and isolate specific stereoisomers is fundamental to understanding the three-dimensional requirements for molecular recognition and for developing potent and selective therapeutic agents.

Exploration of Isosteric Replacements and Bioisosteric Scaffolds

The exploration of isosteric and bioisosteric replacements is a cornerstone of medicinal chemistry, aimed at improving the physicochemical and pharmacological properties of a lead compound without significantly altering its interaction with the biological target. In the context of this compound and its analogues, this strategy involves replacing key functional groups or scaffolds with others that have similar steric and electronic properties.

Isosteric Replacements of the Amide Group:

The butanamide moiety is a critical pharmacophoric element. Isosteric replacements for the amide bond could include groups such as esters, ketones, or reversed amides. However, the hydrogen bonding capabilities of the amide are often crucial for target binding, and any replacement must be carefully considered. While specific examples for this compound are not extensively detailed in the provided search results, this remains a viable strategy for analogue design.

Bioisosteric Replacements of the Pyrrolidone Ring:

For related compounds like levetiracetam and brivaracetam, the pyrrolidone ring is a key structural feature. Researchers have explored replacing this five-membered lactam with other heterocyclic systems to investigate the impact on activity and properties. A study on levetiracetam analogues involved the synthesis of compounds where the 2-pyrrolidinone (B116388) ring was replaced by 2-piperidinone, 2-oxopiperazine, and 1-methylpiperazine. redalyc.org This exploration of different heterocyclic scaffolds, or "scaffold hopping," can lead to the discovery of novel chemical series with potentially different intellectual property landscapes and improved drug-like properties.

The following table outlines some potential isosteric and bioisosteric modifications:

| Interactive Data Table: Isosteric and Bioisosteric Replacements | | :--- | :--- | :--- | | Original Group/Scaffold | Potential Replacement | Rationale for Replacement | | Amide | Tetrazole, Ester, Ketone | To modulate metabolic stability, hydrogen bonding capacity, and polarity. | | Pyrrolidone Ring | Piperidinone, Oxazolidinone, Thiazolidinone | To alter ring size, conformation, and heteroatom composition, potentially improving binding or pharmacokinetic properties. redalyc.org | | Phenyl Group | Thiophene, Pyridine, Cyclohexyl | To modify aromaticity, polarity, and potential for specific interactions (e.g., hydrogen bonding with pyridine). | | Propyl Group | Cyclopropyl, Trifluoromethyl, Methoxyethyl | To alter lipophilicity, metabolic stability, and conformational preferences. |

The goal of these explorations is to identify novel structures that retain or improve upon the desired biological activity while offering advantages in areas such as metabolic stability, oral bioavailability, or reduced off-target effects.

Conformational Restriction Strategies and Rigid Analogue Design

Conformational restriction is a powerful strategy in drug design used to enhance potency, improve selectivity, and reduce the potential for metabolism. nih.govresearchgate.net By locking a flexible molecule into its bioactive conformation, the entropic penalty of binding to its target is minimized, which can lead to a significant increase in binding affinity. nih.gov For a molecule like this compound, which has several rotatable bonds, this approach can be particularly beneficial.

Strategies for conformational restriction can include:

Introduction of Rings: Incorporating the rotatable bonds of a side chain into a new ring system is a common approach. For example, the N-(1-phenylpropyl) group could be incorporated into a tetrahydroisoquinoline or a related fused ring system to restrict its conformation relative to the butanamide core.

Introduction of Double or Triple Bonds: Replacing single bonds with double or triple bonds can eliminate rotation and introduce geometric constraints.

Steric Hindrance: The introduction of bulky groups can favor certain rotamers by sterically disfavoring others.

While specific examples of conformationally restricted analogues of this compound are not prevalent in the search results, the principles have been widely applied to other classes of neurologically active compounds. The design of such rigid analogues relies on an understanding of the bioactive conformation, which can be derived from computational modeling, X-ray crystallography of ligand-protein complexes, or extensive SAR studies of flexible analogues.

The following table illustrates hypothetical strategies for rigidifying the this compound scaffold:

The synthesis of these more complex, rigid structures often requires multi-step synthetic sequences. However, the potential payoff in terms of improved pharmacological properties makes it a valuable strategy in drug discovery. researchgate.net

Influence of Structural Modifications on Molecular Recognition Properties

The molecular recognition properties of this compound analogues are highly sensitive to structural modifications. The primary molecular target for the related drugs levetiracetam and brivaracetam is the synaptic vesicle protein 2A (SV2A). nih.govnih.govhmdb.ca The affinity of these compounds for SV2A is strongly correlated with their anticonvulsant potency. nih.gov

Docking and molecular dynamics simulations have been used to explore the binding site of racetam analogues within SV2A. nih.gov These studies suggest that both hydrophobic interactions and hydrogen bonds are crucial for ligand recognition within a transmembrane hydrophilic core of the protein. Key residues such as T456, S665, W666, D670, and L689 have been identified as important for binding. nih.gov

Key Structure-Activity Relationships:

Stereochemistry: As discussed previously, the stereochemistry at the chiral centers is paramount. For brivaracetam, the (2S, 4R) configuration is optimal for high-affinity binding. nih.gov This indicates a highly specific three-dimensional fit into the binding pocket.

The Pyrrolidone Carbonyl: The carbonyl oxygen of the pyrrolidone ring in levetiracetam and brivaracetam is believed to act as a hydrogen bond acceptor, a critical interaction for binding.

The C4-Substituent: The nature of the substituent at the C4 position of the pyrrolidone ring has a dramatic effect on binding affinity. The n-propyl group of brivaracetam results in a 15- to 30-fold higher affinity for SV2A compared to levetiracetam, which has a hydrogen at this position. researchgate.netnih.gov This suggests the presence of a hydrophobic pocket in the binding site that favorably accommodates the n-propyl chain.

The Butanamide Side Chain: The (S)-configured 2-aminobutanamide side chain is essential for the activity of these compounds. The amide group likely participates in hydrogen bonding interactions within the binding site.

The following table summarizes the influence of specific structural features on SV2A binding affinity, based on data from levetiracetam and its analogues:

| Interactive Data Table: SAR for SV2A Binding | | :--- | :--- | :--- | | Structural Feature | Modification | Impact on SV2A Affinity | | Stereocenter at C2 of butanamide | (S) vs. (R) enantiomer | (S)-enantiomer is significantly more active. nih.gov | | Stereocenter at C4 of pyrrolidone | (R) vs. (S) enantiomer | (R)-enantiomer is preferred for high affinity (in brivaracetam). nih.gov | | C4-substituent | Hydrogen (Levetiracetam) | Baseline affinity. | | C4-substituent | n-propyl (Brivaracetam) | 15-30 fold increase in affinity. researchgate.netnih.gov | | Pyrrolidone ring | Replacement with other heterocycles | Generally leads to a decrease in affinity, highlighting the importance of the lactam scaffold. redalyc.org |

Emerging Research Directions and Future Perspectives for 2 Amino N 1 Phenylpropyl Butanamide Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Table 1: Hypothetical Application of AI in Designing 2-amino-N-(1-phenylpropyl)butanamide Analogs

| AI/ML Tool | Application | Potential Outcome for this compound Research |

| Generative Adversarial Networks (GANs) | De novo molecular design | Generation of novel butanamide derivatives with predicted high affinity for a specific biological target. |

| Recurrent Neural Networks (RNNs) | SMILES-based molecule generation | Creation of a virtual library of structurally diverse analogs for further screening. |

| Retrosynthesis Prediction Algorithms | Proposing synthetic routes | Identification of more efficient or sustainable synthetic pathways to the core scaffold. |

| QSAR Modeling | Predicting biological activity | Prioritization of designed analogs for synthesis and biological testing based on predicted potency. |

Exploration of Novel Catalytic Applications or Material Science Utility

The structural motifs within this compound, namely the chiral amine and amide functionalities, suggest potential applications in catalysis and material science.

The chiral centers in the molecule could be exploited in the design of novel organocatalysts. Amino amides have been shown to be effective catalysts in various asymmetric transformations. researchgate.netmdpi.commdpi.com Future research could explore the catalytic activity of this compound or its derivatives in reactions such as aldol (B89426) condensations or Michael additions, where the stereochemistry of the catalyst can influence the stereochemical outcome of the product.

In the realm of material science, molecules with both hydrogen bond donors (the amino and amide N-H groups) and acceptors (the amide carbonyl group) can participate in self-assembly processes to form ordered supramolecular structures. The potential for this compound to form gels, liquid crystals, or other functional materials could be an interesting avenue of investigation.

Advancements in Microfluidic and Flow Chemistry for Synthesis and Analysis

Microfluidic and flow chemistry offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for automation. amidetech.comnih.govresearchgate.net The synthesis of amides and chiral amines is well-suited to flow chemistry approaches. chimia.chthieme-connect.dewhiterose.ac.uk

For the synthesis of this compound, a continuous flow process could be developed, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This could lead to higher yields, improved purity, and more sustainable manufacturing processes. nih.gov

Furthermore, microfluidic devices can be used for high-throughput screening of reaction conditions and for the rapid analysis of reaction products. This technology could accelerate the optimization of the synthesis of this compound and its derivatives.

Table 2: Comparison of Batch vs. Flow Chemistry for the Synthesis of this compound

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. |

| Scalability | Often challenging to scale up safely and efficiently. | More straightforward and safer scalability. |

| Reaction Time | Can be lengthy due to slow heating and cooling. | Significantly reduced reaction times due to efficient heat and mass transfer. |

| Product Purity | May require extensive purification. | Often results in higher purity products, minimizing byproducts. |

| Automation | Difficult to fully automate. | Readily amenable to automation and integration with in-line analysis. |

Development of Advanced Spectroscopic Probes for Real-time Mechanistic Studies

A detailed understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in-situ and real-time monitoring of chemical reactions are becoming increasingly important. rsc.orgmt.com